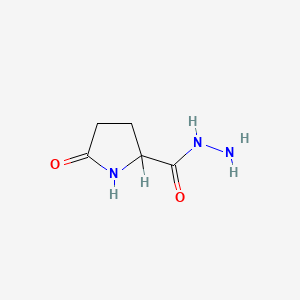

5-oxopyrrolidine-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-oxopyrrolidine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-5(10)3-1-2-4(9)7-3/h3H,1-2,6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVODKQNEOJXKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20916331 | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94135-34-9, 934-06-5 | |

| Record name | 5-Oxoproline hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94135-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-L-prolinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-DL-prolinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094135349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-3,4-dihydro-2H-pyrrole-2-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20916331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-DL-prolinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-oxo-L-prolinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Oxopyrrolidine Carbohydrazides and Their Precursors

Pathways to 5-Oxopyrrolidine-2-carboxylic Acid Derivatives

5-Oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid, is a naturally occurring amino acid derivative that serves as a key precursor. thieme-connect.de Its synthesis and the preparation of its derivatives can be achieved through several routes.

One common method involves the cyclization of L-glutamic acid. This can be accomplished by heating L-glutamic acid, leading to dehydration and the formation of the lactam ring of pyroglutamic acid. thieme-connect.degoogle.com The reaction is often catalyzed by acids. thieme-connect.de

Another versatile approach is the use of itaconic acid, which can react with various amines to form N-substituted 5-oxopyrrolidine-3-carboxylic acids. While this produces a regioisomer of the target precursor, the fundamental reaction of forming the pyrrolidinone ring is illustrative. For instance, the reaction of itaconic acid with 2-amino-4-chlorophenol (B47367) in water at reflux yields 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. chemicalbook.com

Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of functionalized pyroglutamic acid derivatives. These reactions allow for the construction of the core structure in a single step from simple starting materials.

| Starting Material | Reagents and Conditions | Product | Reference |

| L-Glutamic acid | Heat (130-180 °C) | Pyroglutamic acid | google.com |

| Itaconic acid, 2-amino-4-chlorophenol | Water, reflux, 24 h; then 10% NaOH, heat, then HCl | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | chemicalbook.com |

| N-(4-aminophenyl)acetamide, Itaconic acid | Water, reflux, 12 h; then 5% HCl | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

Synthetic Routes to 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives often serves as a model for the formation of the pyrrolidinone ring system and provides insight into the reaction mechanisms and conditions that can be applied to the synthesis of the 2-carboxy analogues. A prevalent method involves the reaction of itaconic acid with a primary amine.

For example, heating a mixture of itaconic acid and an aniline (B41778) derivative, such as 2,6-diethylaniline, can produce the corresponding N-aryl-5-oxopyrrolidine-3-carboxylic acid. nih.gov Similarly, reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid in high yield. nih.gov These reactions demonstrate a robust method for creating the core heterocyclic structure.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Itaconic acid, N-(4-aminophenyl)acetamide | Water, reflux, 12 h | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 96% | nih.gov |

| Itaconic acid, 2,6-diethylaniline | Not specified | 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | 67% | nih.gov |

| Itaconic acid, 2-amino-4-chlorophenol | Water, reflux, 24 h | 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Not specified | chemicalbook.com |

Conversion of Carboxylic Acid Derivatives to Hydrazides

The transformation of the carboxylic acid group into a carbohydrazide (B1668358) is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: a two-step process involving esterification followed by hydrazinolysis, or a direct coupling of the carboxylic acid with a hydrazine (B178648) derivative.

Esterification and Subsequent Hydrazinolysis Strategies

A widely employed and reliable method for the synthesis of 5-oxopyrrolidine-carbohydrazides is the two-step sequence involving the initial conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, followed by reaction with hydrazine hydrate (B1144303).

The esterification of the 5-oxopyrrolidine-carboxylic acid is commonly carried out by refluxing the acid in an alcohol, such as methanol (B129727), in the presence of a catalytic amount of a strong acid like sulfuric acid. chemicalbook.comnih.gov For instance, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid is converted to its methyl ester by refluxing in methanol with sulfuric acid for 20 hours. nih.gov

The resulting ester is then subjected to hydrazinolysis. This is typically achieved by heating the ester with hydrazine hydrate in a suitable solvent, such as propan-2-ol or methanol. chemicalbook.comnih.gov In the case of methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate, treatment with hydrazine hydrate in refluxing propan-2-ol for 1.5 hours affords the desired carbohydrazide. chemicalbook.com A similar procedure is used for the synthesis of 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide from its corresponding ester. nih.gov

| Ester Precursor | Reagents and Conditions for Hydrazinolysis | Product | Yield | Reference |

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, propan-2-ol, reflux, 1.5 h | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Not specified | chemicalbook.com |

| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine monohydrate, methanol, reflux, 2 h | N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | 97% | nih.gov |

| Methyl 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine monohydrate, not specified | 1-(2,6-Diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide | Not specified | nih.gov |

Direct Coupling Reactions with Hydrazine Derivatives

While less commonly reported for this specific class of compounds in the provided literature, direct coupling of a carboxylic acid with hydrazine or its derivatives using standard peptide coupling reagents is a viable alternative to the esterification-hydrazinolysis sequence. This approach can potentially shorten the synthetic route. The direct thermal reaction of pyroglutamic acid with 1,5-diamino-naphthalene at 160 °C has been reported to form an amide bond, suggesting that direct amidation with hydrazine could be feasible under certain conditions. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-oxopyrrolidine-carbohydrazides. For the initial formation of the pyrrolidinone ring from itaconic acid and anilines, the choice of solvent and reaction time are key parameters. While some syntheses are performed in water, others may benefit from higher boiling point solvents or even neat conditions. nih.gov

In the esterification step, the concentration of the acid catalyst and the reaction time can be adjusted to ensure complete conversion of the carboxylic acid. For the final hydrazinolysis step, the choice of solvent and the amount of hydrazine hydrate are important factors. Propan-2-ol and methanol are commonly used solvents, and an excess of hydrazine hydrate is typically employed to drive the reaction to completion. chemicalbook.comnih.gov The reaction temperature and time also play a significant role, with most procedures utilizing reflux conditions for several hours. chemicalbook.comnih.gov The purification of the final hydrazide is often achieved by filtration of the precipitated product followed by washing with an appropriate solvent. chemicalbook.comnih.gov

Chemical Transformations and Derivatization Strategies

Formation of Hydrazone Analogues

The reaction of the hydrazide moiety of 5-oxopyrrolidine-2-carbohydrazide with carbonyl compounds is a cornerstone of its derivatization, leading to the formation of hydrazones. These reactions are typically straightforward and efficient, providing a diverse range of analogues.

Condensation with Aromatic Aldehydes and Ketones

The condensation of this compound with various aromatic aldehydes and ketones is a widely employed strategy to synthesize a broad spectrum of hydrazone derivatives. This reaction is generally carried out by refluxing the hydrazide with the respective carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.govpsecommunity.orgmdpi.com For instance, the reaction with substituted aromatic aldehydes in aqueous propanol (B110389) with hydrochloric acid as a catalyst yields the corresponding hydrazones. nih.gov Similarly, heating the hydrazide with aromatic aldehydes in ethanol (B145695) with a few drops of hydrochloric acid also produces the desired hydrazone derivatives. psecommunity.org The use of glacial acetic acid as a catalyst in ethanol at reflux is another effective method. mdpi.com

The reaction conditions can be adapted for different carbonyl compounds. For example, condensation with ketones such as acetone (B3395972) and ethyl methyl ketone has been successfully achieved to yield the corresponding N'-propan-2-ylidene- or N'-butan-2-ylidene-carbohydrazides. nih.gov The reaction with aminoacetophenone in propan-2-ol also results in the formation of the N'-(1-(4-aminophenyl)ethylidene)carbohydrazide derivative. nih.gov

The following table summarizes representative examples of hydrazone synthesis from this compound and various carbonyl compounds.

| Carbonyl Compound | Reaction Conditions | Product | Reference |

| 2-Thiophenecarboxaldehyde | Aqueous propanol, HCl, reflux | N'-(thiophen-2-ylmethylene)-5-oxopyrrolidine-2-carbohydrazide | nih.gov |

| 5-Nitro-2-thiophenecarboxaldehyde | Aqueous propanol, HCl, reflux | N'-(5-nitrothiophen-2-ylmethylene)-5-oxopyrrolidine-2-carbohydrazide | nih.gov |

| Substituted aromatic aldehydes | Ethanol, HCl, reflux | Corresponding aromatic hydrazones | psecommunity.org |

| Aromatic aldehydes | Ethanol, glacial acetic acid, reflux | Corresponding hydrazide hydrazones | mdpi.com |

| Acetone | Not specified | N'-propan-2-ylidene-5-oxopyrrolidine-2-carbohydrazide | nih.gov |

| Ethyl methyl ketone | Not specified | N'-butan-2-ylidene-5-oxopyrrolidine-2-carbohydrazide | nih.gov |

| 4-Aminoacetophenone | Propan-2-ol, reflux | N'-(1-(4-aminophenyl)ethylidene)-5-oxopyrrolidine-2-carbohydrazide | nih.gov |

Stereoisomerism (E/Z) and Configurational Analysis of Hydrazones

Hydrazones derived from this compound can exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for the configurational analysis of these hydrazones.

For example, the ¹H NMR spectra of hydrazones derived from 2-thiophenecarboxaldehyde and its 5-nitro analog showed distinct signals for the NH and azomethine (CH=N) protons, indicating the presence of specific isomeric forms. nih.gov In some cases, a mixture of E/Z isomers can be observed in solution, as evidenced by the presence of multiple sets of signals in the NMR spectrum. nih.gov For instance, N'-(4-methoxybenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was identified as an E/Z isomeric mixture in a DMSO-d₆ solution. nih.gov The characterization of these isomers is essential for understanding their structure-activity relationships.

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbohydrazide (B1668358) functionality of this compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve condensation with bifunctional reagents, leading to the formation of five- or six-membered heterocyclic rings fused to the pyrrolidine (B122466) core.

Synthesis of Azole Derivatives (e.g., Oxadiazoles (B1248032), Thiadiazoles, Triazoles)

This compound can be readily converted into various azole derivatives. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) followed by acidification can lead to the formation of 1,3,4-oxadiazole-2-thiones. nih.govmdpi.com The formation of the oxadiazole ring is confirmed by characteristic signals in the ¹³C-NMR spectrum. nih.gov

Similarly, thiadiazole derivatives can be synthesized. For example, condensation of a thiosemicarbazide (B42300) derivative of 5-oxopyrrolidine-3-carboxylic acid in an acidic medium furnished a 1,3,4-thiadiazole (B1197879) derivative. mdpi.com The formation of the thiadiazole moiety was confirmed by the carbon resonances in the ¹³C-NMR spectrum. mdpi.com

Furthermore, triazole derivatives are accessible from this compound. Condensation reactions of carbothioamides in an alkaline medium can yield triazolethiones. mdpi.com The ¹³C-NMR spectra of these compounds show characteristic signals for the C=S group, confirming the formation of the triazole ring. mdpi.com

Annulation to Form Pyrazole (B372694) and Pyrrole (B145914) Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a common method for the synthesis of fused pyrazole and pyrrole rings. The reaction with pentane-2,4-dione in refluxing ethanol or propan-2-ol, often with a catalytic amount of acid, yields the corresponding 3,5-dimethylpyrazole (B48361) derivative. mdpi.commdpi.com The structure of the pyrazole ring is confirmed by the characteristic signals of the pyrazole CH proton and the two methyl groups in the ¹H NMR spectrum. mdpi.com

The Paal-Knorr synthesis, utilizing hexane-2,5-dione, is employed to form the 2,5-dimethylpyrrole derivative. nih.govnih.govmdpi.com This reaction is typically carried out in the presence of a catalytic amount of acetic acid. nih.govmdpi.com The formation of the pyrrole ring is confirmed by the presence of intense singlets for the two methyl groups and the two CH groups of the pyrrole ring in the ¹H NMR spectrum, as well as characteristic peaks in the ¹³C NMR spectrum. nih.govmdpi.com

The following table provides examples of cyclization reactions leading to pyrazole and pyrrole derivatives.

| Reagent | Reaction Conditions | Product | Reference |

| Pentane-2,4-dione | Ethanol, reflux | 3,5-Dimethylpyrazole derivative | mdpi.com |

| Pentane-2,4-dione | Propan-2-ol, HCl, reflux | 3,5-Dimethylpyrazole derivative | mdpi.com |

| Hexane-2,5-dione | Acetic acid, reflux | 2,5-Dimethylpyrrole derivative | nih.govnih.govmdpi.com |

Derivatization into Triazine and Other Nitrogen-Containing Rings

While the direct derivatization of this compound into triazines is less commonly reported in the searched literature, the general reactivity of carbohydrazides suggests this possibility. Carbohydrazides can react with appropriate reagents to form various nitrogen-containing heterocyclic systems. For instance, tri-substituted 1,3,5-triazine (B166579) derivatives have been synthesized from carbohydrazide precursors through multi-step reactions involving cyclization with reagents like diethyl oxalate (B1200264) followed by reaction with amines. ajgreenchem.com Although a direct example with this compound was not found, this synthetic methodology could potentially be applied.

Preparation of Semicarbazide (B1199961) and Thiosemicarbazide Derivatives

The nucleophilic nature of the terminal amino group of the hydrazide moiety in this compound allows for straightforward reactions with isocyanates and isothiocyanates to yield semicarbazide and thiosemicarbazide derivatives, respectively. These derivatives are of significant interest due to their wide range of biological activities. nih.gov

Semicarbazide Derivatives: The synthesis of semicarbazide derivatives is generally achieved through the reaction of a carbohydrazide with an appropriate isocyanate. For instance, reacting 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide with phenyl isocyanate in refluxing methanol (B129727) yields the corresponding N-phenylhydrazine-1-carboxamide (a semicarbazide derivative). nih.gov This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isocyanate.

A general scheme for this synthesis, adaptable for this compound, is as follows:

Reaction: this compound + R-N=C=O → 1-[(5-oxopyrrolidin-2-yl)carbonyl]-4-substituted-semicarbazide

Thiosemicarbazide Derivatives: The preparation of thiosemicarbazides follows a similar pathway using isothiocyanates. The carbohydrazide is typically treated with an aryl or alkyl isothiocyanate in a suitable solvent like ethanol or methanol. researchgate.netmdpi.com This addition reaction readily forms the 1-acyl-4-substituted-thiosemicarbazide backbone. mdpi.com These thiosemicarbazide derivatives are valuable intermediates for synthesizing various heterocyclic compounds, including thiazoles, triazoles, and thiadiazoles. researchgate.netchemmethod.com

A representative reaction is the condensation of a hydrazide with an aromatic isothiocyanate, which has been used to generate a series of acyl-thiosemicarbazides. mdpi.com

Reaction: this compound + R-N=C=S → 1-[(5-oxopyrrolidin-2-yl)carbonyl]-4-substituted-thiosemicarbazide

Furthermore, thiosemicarbazides can be converted into thiosemicarbazones through condensation with various aldehydes and ketones. nih.govirjmets.com This reaction involves the terminal NH2 group of the thiosemicarbazide reacting with the carbonyl group of the aldehyde or ketone. nih.gov

Table 1: Examples of Semicarbazide and Thiosemicarbazide Derivative Synthesis

| Derivative Type | Reactants | General Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| Semicarbazide | This compound + Substituted Isocyanate (R-NCO) | Reflux in methanol | 1-[(5-Oxopyrrolidin-2-yl)carbonyl]-4-substituted-semicarbazide | nih.gov |

| Thiosemicarbazide | This compound + Substituted Isothiocyanate (R-NCS) | Stirring in methanol or ethanol at room temperature or reflux | 1-[(5-Oxopyrrolidin-2-yl)carbonyl]-4-substituted-thiosemicarbazide | researchgate.netmdpi.com |

| Thiosemicarbazone | Thiosemicarbazide + Aldehyde/Ketone | Reflux in ethanol with a catalytic amount of acid | N-substituted-2-(arylmethylene)hydrazinecarbothioamide | nih.govirjmets.com |

Alkylation and Acylation Reactions at Nitrogen Centers

Alkylation and acylation reactions provide further avenues for modifying the this compound structure, typically occurring at the nitrogen atoms of the pyrrolidone ring or the hydrazide moiety.

Alkylation Reactions: Alkylation can be performed on various nitrogen atoms within the broader family of 5-oxopyrrolidine derivatives. For instance, research on related structures has shown that N-alkylation of heterocyclic moieties attached to the pyrrolidone core is a viable strategy. In one study, a triazolethione derivative of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine underwent S-alkylation under basic conditions, where the thione-thiol tautomeric equilibrium favors the formation of the reactive thiolate anion. nih.gov In another case, the alkylation of a benzimidazole (B57391) derivative of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved using iodoethane (B44018) in the presence of potassium hydroxide and potassium carbonate, resulting in both N- and O-alkylation. nih.gov These examples demonstrate that the nitrogen centers in complex pyrrolidone derivatives can be selectively alkylated, a principle that can be extended to derivatives of this compound.

Acylation Reactions: Acylation of the parent 5-oxopyrrolidine structure or its derivatives is a common strategy to introduce new functional groups. For example, the modification of a 1-(4-acetamidophenyl)-5-oxopyrrolidine scaffold often involves transformations of the acetamide (B32628) group. researchgate.net More directly, the hydrazide function of this compound is readily acylated. Reaction with acid chlorides or anhydrides would lead to the formation of N,N'-diacylhydrazine derivatives. Condensation with dicarbonyl compounds, such as pentane-2,4-dione, can lead to the formation of heterocyclic rings like pyrazoles, demonstrating an intramolecular acylation following an initial condensation. nih.gov

Table 2: Examples of Alkylation and Acylation Reactions on Pyrrolidone Scaffolds

| Reaction Type | Substrate Type | Reagents | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Alkylation | 1-(Substituted-phenyl)-5-oxopyrrolidine derivative with a benzimidazole moiety | Iodoethane, KOH, K₂CO₃ | Stirring in DMF at room temperature | N- and O-alkylated derivative | nih.gov |

| S-Alkylation | 1-(Substituted-phenyl)-5-oxopyrrolidine derivative with a triazolethione moiety | Alkyl halides, Base | Basic conditions | S-alkylated triazole derivative | nih.gov |

| Acylation (Cyclocondensation) | 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carbohydrazide | Pentane-2,4-dione | Reflux in propan-2-ol with HCl catalyst | Pyrazole derivative | nih.gov |

| Acylation | 1-(4-Aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | Acid chlorides/Anhydrides | Standard acylation conditions | N-Acyl derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Oxopyrrolidine Carbohydrazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-oxopyrrolidine-2-carbohydrazide in solution. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different protons within the molecule. In a typical solvent like DMSO-d₆, the spectrum would show multiplets for the pyrrolidine (B122466) ring protons (CH and CH₂ groups) and distinct singlets for the amide (NH) and hydrazide (NH and NH₂) protons. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups. For instance, the proton on the chiral carbon (C2) typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group at C3 (CH₂CO) and the methylene group at C4 (NCH₂) also present as complex multiplets. nih.gov

Table 1: Representative ¹H NMR Data for this compound Derivatives.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH (C2) | 3.91–4.13 | m |

| CH₂ (C3) | 2.74–2.82 | m |

| CH₂ (C4) | 3.91–4.13 | m |

| NH (ring) | 9.93, 9.94 | 2s |

| NH (hydrazide) | 11.57, 11.63 | 2s |

| NH₂ (hydrazide) | 7.65 | s |

Note: Data is compiled from derivatives and may vary based on substitution. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will show distinct peaks for each of the five carbon atoms in the pyrrolidine ring and the carbonyl carbon of the hydrazide group. The carbonyl carbons of the lactam and hydrazide groups are characteristically found downfield (at higher ppm values) due to their deshielded nature. The carbons of the pyrrolidine ring appear at intermediate chemical shifts.

Table 2: Representative ¹³C NMR Data for this compound Derivatives.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 32.80-35.60 |

| C3 | 32.80-35.60 |

| C4 | 49.91-50.32 |

| C5 | 169.16-173.77 |

| C=O (hydrazide) | 169.16-173.77 |

Note: Data is compiled from derivatives and may vary based on substitution. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments made from 1D NMR. sdsu.eduemerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com In this compound, COSY spectra would show correlations between the C2 proton and the C3 methylene protons, as well as between the C3 and C4 methylene protons, confirming their adjacent positions in the pyrrolidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-proton pairs. sdsu.eduyoutube.com This is crucial for definitively assigning the carbon signals based on their attached, and often more easily assigned, proton signals. researchgate.net For example, the signal for the C2 proton in the ¹H NMR spectrum will correlate with the C2 carbon signal in the ¹³C NMR spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net For instance, the NH proton of the lactam ring would show a correlation to the C2 and C5 carbonyl carbons, and the hydrazide NH proton would show correlations to the hydrazide carbonyl carbon. emerypharma.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Key characteristic peaks include:

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ are indicative of the N-H bonds in the amide and hydrazide groups. nih.gov

C=O stretching: Strong absorption bands around 1650-1700 cm⁻¹ correspond to the carbonyl groups of the lactam (pyrrolidinone ring) and the hydrazide moiety. nih.gov The presence of two distinct C=O peaks can often be observed.

C-N stretching: Absorptions in the range of 1170-1200 cm⁻¹ are attributed to the C-N bond vibrations. nih.gov

Table 3: Characteristic IR Absorption Bands for this compound Derivatives.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3265-3330 |

| C=O Stretch | 1657-1699 |

| C=N Stretch | 1509-1515 |

| C-N Stretch | 1172-1179 |

Note: Data is compiled from derivatives and may vary based on substitution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. nih.govcsic.es For this compound (C₅H₉N₃O₂), the expected exact mass can be calculated and compared to the experimentally determined value. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. mdpi.com HRMS data for derivatives of this compound have been reported, confirming their expected molecular formulas with high accuracy. nih.gov

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Chromatographic Methods for Purity Assessment (e.g., HPLC, GC-MS in a research context)

The determination of purity is a critical aspect of the synthesis and characterization of novel chemical entities such as this compound and its derivatives. In a research context, a combination of chromatographic techniques is employed to assess the purity of these compounds, ensuring that the synthesized molecules are free from starting materials, intermediates, and by-products. The most commonly utilized methods include Thin-Layer Chromatography (TLC) for rapid qualitative monitoring, and High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative purity assessment.

In the synthesis of various 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives, Thin-Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions and assessing the purity of the resulting compounds. nih.govnih.gov Researchers typically utilize aluminum plates pre-coated with silica (B1680970) gel 60 F254 for this purpose. nih.govnih.gov The visualization of the separated components on the TLC plate is often achieved under UV light, which allows for the identification of UV-active compounds. This method provides a rapid and effective means to qualitatively evaluate the presence of the desired product and any impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture, making it an invaluable tool for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds like the target molecule.

A typical RP-HPLC method for the purity assessment of this compound in a research setting would involve a C18 column, which is a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or water with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, typically at a wavelength where the analyte exhibits maximum absorbance.

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a compound to be considered of high purity, the area of the main peak should be significantly larger than any other peaks, which would represent impurities.

Table 1: Representative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | DAD, 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique for the purity assessment of volatile and thermally stable compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability for GC analysis. A common derivatization approach involves silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

The purity of the sample can be determined from the total ion chromatogram (TIC), where the area of the peak corresponding to the derivatized target compound is compared to the total area of all peaks. The mass spectrum of the main peak is also used to confirm the identity of the compound by comparing it with a known standard or by analyzing its fragmentation pattern. Studies on related compounds, such as γ-glutamyl peptides, have shown their conversion to pyroglutamate (B8496135) derivatives, which can be analyzed by GC-MS, highlighting the importance of understanding potential transformations during analysis. nih.gov

Table 2: Representative GC-MS Method Parameters for Purity Assessment (after derivatization)

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

In Vitro Biological Activity and Mechanistic Investigations of 5 Oxopyrrolidine Carbohydrazide Derivatives

Anticancer Activities in Cellular Models

The potential of 5-oxopyrrolidine-2-carbohydrazide derivatives as anticancer agents has been a significant area of investigation. Researchers have utilized a variety of in vitro models to assess their efficacy against different cancer types and to elucidate the underlying molecular mechanisms.

Evaluation of Cytotoxic and Antiproliferative Effects on Cancer Cell Lines (e.g., A549, MDA-MB-231, IGR39, Panc-1)

The cytotoxic and antiproliferative effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the initial anticancer potential and selectivity of the compounds.

A series of hydrazones incorporating diphenylamine (B1679370) and 5-oxopyrrolidine moieties were synthesized and tested for their cytotoxic activity. nih.gov The activity of these compounds varied against human melanoma IGR39 cells, triple-negative breast cancer MDA-MB-231 cells, and pancreatic carcinoma Panc-1 cells. nih.gov Notably, derivatives with 2,4-dimethoxybenzylidene, 2,4,6-trimethoxybenzylidene, 2-hydroxybenzylidene, and 2-hydroxynaphthalenylmethylene moieties were identified as the most active. mdpi.com For instance, the 2-hydroxynaphthalenylmethylene derivative (compound 12) was the most potent against all tested cell lines, with EC50 values of 2.2 µM against IGR39, 2.1 µM against MDA-MB-231, and 15.9 µM against Panc-1. In another study, a different set of pyrrolidinone-hydrazone derivatives with a diphenylamine moiety showed selectivity against prostate cancer PPC-1 and melanoma IGR39 cell lines, with EC50 values ranging from 2.5 to 20.2 µM. nih.gov However, these compounds were generally less effective against the MDA-MB-231 cell line. nih.gov

Furthermore, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives were synthesized and evaluated for their anticancer activity. nih.gov Compounds from this series, particularly those with a free amino group, demonstrated the most potent anticancer activity against A549 human lung adenocarcinoma cells, while exhibiting low cytotoxicity towards non-cancerous cells. nih.gov Specifically, compounds 18–22 from this series showed the most significant anticancer effects on A549 cells. nih.gov

It's important to note that the cytotoxic effects can be cell line-dependent. For example, many of the tested 5-oxopyrrolidine derivatives exhibited lower activity against the Panc-1 cancer cell line in a monolayer culture compared to other cell lines. researchgate.net

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound Derivative | Cancer Cell Line | EC50 (µM) | Reference |

|---|---|---|---|

| 2-Hydroxynaphthalenylmethylene | IGR39 (Melanoma) | 2.2 ± 0.3 | |

| 2-Hydroxynaphthalenylmethylene | MDA-MB-231 (Breast Cancer) | 2.1 ± 0.3 | |

| 2-Hydroxynaphthalenylmethylene | Panc-1 (Pancreatic Cancer) | 15.9 ± 1.8 | |

| 5-Nitrothiophene | IGR39 (Melanoma) | 2.50 ± 0.46 | nih.gov |

| 5-Nitrothiophene | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 | nih.gov |

| 5-Nitrothiophene | MDA-MB-231 (Breast Cancer) | 5.10 ± 0.80 | nih.gov |

| 5-Nitrothiophene | Panc-1 (Pancreatic Cancer) | 5.77 ± 0.80 | nih.gov |

Assessment of Anti-Migratory and Anti-Invasive Properties (e.g., Wound Healing Assays)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Therefore, assessing the anti-migratory and anti-invasive properties of this compound derivatives is a critical step in evaluating their therapeutic potential.

Wound healing assays are commonly employed to study cell migration in vitro. In one study, a 2,5-dimethoxybenzylidene derivative and a 2,4,6-trimethoxybenzylidene derivative were found to be the most effective at inhibiting the migration of IGR39 and MDA-MB-231 cells. nih.gov However, this inhibitory effect was observed after longer incubation periods of 24 and 48 hours, respectively, suggesting a potential influence on signaling pathways that regulate cell movement. nih.gov Conversely, a different set of pyrrolidinone-hydrazone derivatives did not show any inhibitory effect on the migration of MDA-MB-231 cells. nih.gov Interestingly, N′-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide was identified as a promising derivative with potential for development as an antimetastatic agent based on its performance in a 'wound healing' assay. nih.gov

Investigations in 3D Cell Culture Models (e.g., Spheroid Assays)

Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. nih.gov These models are increasingly used to evaluate the efficacy of anticancer compounds.

The anticancer activity of novel hydrazones bearing diphenylamine and 5-oxopyrrolidine moieties has been evaluated in 3D spheroid models of human melanoma IGR39, triple-negative breast cancer MDA-MB-231, and pancreatic carcinoma Panc-1 cells. researchgate.net While the activity of these compounds was lower against Panc-1 cells in 2D culture, their effects on spheroid cell viability were comparable across all tested cancer cell lines in 3D models. researchgate.net

In one study, N′-(5-chloro- and N′-(3,4-dichlorobenzylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazides were found to be most effective at reducing cell viability in IGR39 cell spheroids. nih.gov However, these same derivatives had no effect on PPC-1 3D cell cultures. nih.gov Another study found that while several hydrazone derivatives did not significantly affect the size of IGR39 or PPC-1 spheroids, three compounds (5, 6, and 13) did have a statistically significant impact on the viability of IGR39 spheroids, with compound 5 being the most active, reducing viability by approximately 75%. nih.gov

Exploration of Molecular Targets and Pathways (e.g., Protein Kinase Inhibition, Enzyme Activity Modulation)

Understanding the molecular targets and pathways through which this compound derivatives exert their anticancer effects is crucial for their rational design and development.

Molecular docking studies have suggested that some of the most active hydrazone derivatives may function as multikinase inhibitors. researchgate.net For example, a 2-hydroxynaphthalenylmethylene derivative exhibited high binding affinity to the active sites of two key protein kinases: the non-receptor tyrosine kinase SRC and the serine/threonine-protein kinase BRAF. researchgate.net The 5-oxopyrrolidine ring in these compounds is considered a structural analog to the pyrrolopyridine core found in known kinase inhibitors like vemurafenib. nih.gov The acylhydrazide linker can also mimic the hydrogen-bonding interactions of urea (B33335) or amide linkers, which enhances binding to the kinase hinge region. nih.gov

Furthermore, some pyrrole (B145914) derivatives have been shown to induce apoptosis and cause cell cycle arrest in the S phase in melanoma cells. nih.gov The antiproliferative activity of certain benzimidazole (B57391) derivatives, a related class of compounds, has been linked to the inhibition of NF-κB expression and the induction of the pro-apoptotic protein bax. mdpi.com

Antimicrobial Activities Against Pathogenic Microorganisms

In addition to their anticancer properties, this compound derivatives have also been investigated for their potential as antimicrobial agents. The rise of antibiotic resistance has created an urgent need for new classes of antimicrobial compounds.

Antibacterial Spectrum Evaluation (e.g., Gram-positive, Gram-negative Bacteria)

The antibacterial activity of these derivatives has been tested against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Several studies have highlighted the selective activity of these compounds against Gram-positive bacteria. nih.gov For instance, a derivative containing a 5-nitrothiophene substituent (compound 21) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid, with a minimum inhibitory concentration (MIC) of 2 µg/mL against the USA300 strain. nih.gov This compound also showed activity against other Gram-positive pathogens like Clostridioides difficile and Clostridium perfringens under anaerobic conditions, although it was less potent than the control drug metronidazole. nih.gov In contrast, most of the tested 5-oxopyrrolidine derivatives showed no significant activity against Gram-negative pathogens, with MIC values greater than 64 µg/mL. nih.gov

Other research has also pointed to the potential of these derivatives as antibacterial agents. A hydrazone with a benzylidene moiety showed strong inhibition of S. aureus (3.9 μg/mL), outperforming the antibacterial drug cefuroxime. researchgate.net Additionally, a 5-nitrothienylhydrazone was effective in disrupting biofilms of both S. aureus and Escherichia coli. researchgate.net In silico studies have also suggested that 2-pyrrolidine derivatives may exhibit anti-gram-positive activity by inhibiting the cortex-lytic enzyme SleL. jonuns.com

Table 2: Antibacterial Activity of a 5-Oxopyrrolidine Derivative (Compound 21)

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus TCH 1516 (USA 300) | Gram-positive | 2 | nih.gov |

| Clostridioides difficile AR-1074 | Gram-positive (anaerobe) | 16 | nih.gov |

| Clostridium perfringens ATCC 12916 | Gram-positive (anaerobe) | 8 | nih.gov |

| Bacteroides fragilis ATCC 43858 | Gram-negative (anaerobe) | 64 | nih.gov |

| Porphyromonas gingivalis ATCC 53978 | Gram-negative (anaerobe) | 32 | nih.gov |

| Gram-negative pathogens (general) | Gram-negative | >64 | nih.gov |

Antifungal Efficacy Against Fungal Strains

Hydrazone derivatives of 5-oxopyrrolidine have demonstrated notable antifungal properties. Studies have revealed that these compounds exhibit significant inhibitory effects against various fungal species. For instance, certain hydrazones possessing a 5-oxopyrrolidine structure have shown high minimum inhibitory concentrations (MIC) of 0.9–1.9 µg/mL against Candida tenuis VKMY-70 and Aspergillus niger VKM F-1119. semanticscholar.org This efficacy surpassed that of the commonly used antifungal antibiotic Nystatin, which recorded MICs of 7.8 and 15.6 µg/mL against the same strains, respectively. semanticscholar.org

Furthermore, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety has displayed promising activity against three multidrug-resistant isolates of Candida auris, representing major genetic lineages, with a MIC of 16 µg/mL. researchgate.net This compound also showed activity against azole-resistant Aspergillus fumigatus strains that have TR34/L98H mutations in the CYP51A gene. researchgate.netresearchgate.net

Activity Against Multidrug-Resistant (MDR) Pathogens (e.g., MRSA)

Derivatives of 5-oxopyrrolidine have emerged as a promising scaffold for developing antimicrobial agents targeting multidrug-resistant (MDR) Gram-positive pathogens. nih.govnih.gov Notably, compound 21, a derivative bearing 5-nitrothiophene substituents, has demonstrated selective and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains, including those resistant to linezolid and tedizolid. semanticscholar.orgnih.govnih.gov However, the tested 5-oxopyrrolidine derivatives showed no significant antimicrobial activity against Gram-negative pathogens, with MIC values greater than 64 µg/mL. nih.gov

The antimicrobial activity of these derivatives is structure-dependent, with some compounds showing promising effects against S. aureus, Enterococcus faecalis, and Clostridioides difficile. researchgate.netresearchgate.net For example, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus TCH 1516. researchgate.netresearchgate.net Similarly, a hydrazone with a thien-2-yl fragment was twice as strong as clindamycin against the same strain. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivative 21 against Multidrug-Resistant Staphylococcus aureus Strains

| Strain | Resistance Profile | MIC (µg/mL) |

|---|---|---|

| S. aureus USA300 | MRSA | 4 |

| S. aureus NRS384 | VISA | 4 |

| S. aureus TCH1516 | MRSA | 4 |

Source: nih.gov

Biochemical Characterization of Enzyme Inhibition (e.g., DHFR, ENR-reductase, Tyrosyl-tRNA synthetase)

While specific studies on the inhibition of Dihydrofolate reductase (DHFR), Enoyl-acyl carrier protein reductase (ENR-reductase), or Tyrosyl-tRNA synthetase by this compound derivatives are not extensively detailed in the provided context, broader investigations into their enzyme inhibitory potential have been conducted.

Molecular docking studies have suggested that some of the most active hydrazone derivatives of 5-oxopyrrolidine may function as multikinase inhibitors. nih.govresearchgate.netnih.gov For instance, a 2-hydroxynaphthalenylmethylene derivative demonstrated high binding affinity to the active sites of two crucial protein kinases: the non-receptor tyrosine kinase (SCR) and the serine/threonine-protein kinase (BRAF). researchgate.netnih.gov This suggests a potential mechanism of action involving the inhibition of key enzymes in cellular signaling pathways.

Antioxidant Properties

Radical Scavenging Assays (e.g., DPPH, ABTS)

Several derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been identified as potent antioxidants through the DPPH radical scavenging method. nih.gov Notably, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibited an antioxidant activity 1.5 times higher than the well-known antioxidant, ascorbic acid. nih.gov Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, showed an antioxidant activity 1.35 times higher than vitamin C. nih.gov

Compounds with a 1,3,4-oxadiazole (B1194373) moiety at the 3-position of the 5-oxopyrrolidine ring, and those with a phenyl substituent at the 4-position of a triazolone ring, also demonstrated significant DPPH radical scavenging ability. nih.gov

Reducing Power Assays

The reducing power of 5-oxopyrrolidine derivatives has also been evaluated, indicating their capacity to donate electrons and reduce oxidized intermediates. The results from reducing power assays showed that derivatives containing a free carboxylic moiety possessed the strongest reducing properties. nih.gov Specifically, 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its cyclic benzoxazole (B165842) derivative were identified as having the most potent reducing power. nih.gov

Other Investigated Biological Activities

Anti-inflammatory Activity

In vitro studies have demonstrated the anti-inflammatory potential of 5-oxopyrrolidine derivatives. The heat-induced albumin denaturation assay has been used to assess this activity. nih.gov One oxadiazole derivative, Ox-6f, displayed significant anti-inflammatory activity, with a percent inhibition of 74.16 ± 4.41% at a concentration of 200 μg/mL, which is comparable to the standard drug ibuprofen (B1674241) (84.31 ± 4.93%). nih.gov

Antiviral Activity

The antiviral properties of 5-oxopyrrolidine derivatives have been explored against various viruses. Certain carbothioamide derivatives have shown inhibitory activity against the Yellow Fever Virus (YFV) at concentrations of ≤10 μg/mL. nuph.edu.ua For the most active of these compounds, the EC90 (the concentration effective in inhibiting 90% of viral activity) was in the range of 0.06 – 2.2 μg/mL. nuph.edu.ua

Anticonvulsant Activity

Several 1-substituted-2-oxopyrrolidine derivatives have been investigated for their anticonvulsant effects. In a picrotoxin-induced seizure model, these derivatives showed anticonvulsant activity at a dose of 200 mg/kg. researchgate.net Notably, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone demonstrated high, dose-dependent anticonvulsant activity. researchgate.net Furthermore, hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides have shown a broad spectrum of activity in preclinical seizure models. nih.gov In vitro assays have indicated that some of these compounds can bind to neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a potential mechanism for their anticonvulsant action. nih.govnih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that are critical for their biological effects.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a molecule like 5-oxopyrrolidine-2-carbohydrazide and its analogs, a wide array of descriptors would be calculated to build a robust model. These descriptors fall into several categories:

Topological descriptors: These describe the atomic connectivity within the molecule, such as branching and shape.

Electronic descriptors: These relate to the distribution of electrons in the molecule and include properties like dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). scholars.direct

Hydrophobic descriptors: These quantify the molecule's lipophilicity, a critical factor in its ability to cross cell membranes. A common descriptor is the logarithm of the partition coefficient (logP).

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

In a typical QSAR study on a series of related compounds, hundreds of descriptors would be calculated. Subsequently, statistical methods like multiple linear regression (MLR) or machine learning algorithms are employed to select a subset of descriptors that have the most significant correlation with the biological activity being studied. scholars.direct

Table 1: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Category | Example Descriptors | Description |

| Topological | Wiener Index, Kier & Hall Shape Indices | Describe molecular size, branching, and overall shape based on the graph representation of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relate to the molecule's electronic properties, polarity, and reactivity. |

| Hydrophobic | LogP, Molar Refractivity | Quantify the lipophilicity and polarizability of the molecule, affecting its absorption and distribution. |

| Steric | Molecular Weight, van der Waals Volume | Describe the size and bulk of the molecule, which can influence its fit into a receptor's binding site. |

A QSAR model's reliability and predictive power are assessed through rigorous statistical validation. Key parameters used for this validation include:

Coefficient of determination (R²): This value, ranging from 0 to 1, indicates how well the model fits the data. An R² value closer to 1 suggests a strong correlation between the predicted and observed activities. scholars.direct

Cross-validated R² (Q²cv): This is a more stringent test of the model's predictive ability. It is calculated by systematically removing a fraction of the data, building a model with the remaining data, and then predicting the activity of the removed data. A high Q²cv value (typically > 0.5) indicates a robust and predictive model. scholars.direct

While no specific QSAR models for this compound have been published, studies on other heterocyclic compounds demonstrate the utility of this approach. For instance, a QSAR study on 2-thioarylalkyl benzimidazole (B57391) derivatives yielded a statistically significant model with a high R² and Q²cv, allowing for the prediction of their anthelmintic activity. scholars.direct

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govnih.gov This technique is invaluable for understanding the molecular basis of a ligand's activity and for virtual screening of compound libraries.

Molecular docking simulations can predict the binding affinity of a ligand to a receptor, which is often expressed as a docking score in units of kcal/mol. A more negative docking score generally indicates a stronger predicted binding affinity.

For derivatives of 5-oxopyrrolidine, molecular docking has been successfully applied to predict their binding to various protein targets. In a study on 5-oxopyrrolidine-3-carbohydrazide (B1650037) derivatives as potential kinase inhibitors, a 2-hydroxynaphthalenylmethylene derivative showed high predicted binding affinities for the protein kinases SCR and BRAF, with docking scores of -11.174 and -11.471 kcal/mol, respectively. nih.govresearchgate.net Similarly, neuroprotective 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives were shown to fit well into the binding site of the NR2B-NMDA receptor. nih.gov

Table 2: Predicted Binding Affinities of 5-Oxopyrrolidine Derivatives to Protein Kinases

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 2-hydroxynaphthalenylmethylene-5-oxopyrrolidine-3-carbohydrazide | SCR Kinase | -11.174 | nih.govresearchgate.net |

| 2-hydroxynaphthalenylmethylene-5-oxopyrrolidine-3-carbohydrazide | BRAF Kinase | -11.471 | nih.govresearchgate.net |

This table is illustrative and based on data for derivatives of this compound.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the receptor's binding site. These interactions can include:

Hydrogen bonds: These are crucial for the specificity and stability of ligand-receptor complexes. The amide and carbonyl groups of the 5-oxopyrrolidine ring and the carbohydrazide (B1668358) moiety are all capable of forming hydrogen bonds.

Hydrophobic interactions: Nonpolar regions of the ligand can interact favorably with hydrophobic pockets in the binding site.

Pi-pi stacking: Aromatic rings, if present in derivatives, can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

In studies of related carbohydrazide compounds, docking has revealed key hydrogen bonding interactions with residues such as Cys919, Glu885, and Asp1046 in the active site of the VEGFR-2 kinase. nih.gov These findings are critical for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. By simulating the movements of atoms and molecules, MD can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the receptor upon binding. frontiersin.org

An MD simulation typically runs for a set period, such as 100 nanoseconds, during which the trajectory of the system is recorded. frontiersin.org Analysis of this trajectory can confirm whether the key interactions observed in docking are maintained over time, thus providing greater confidence in the predicted binding mode. Although specific MD simulation data for this compound is not available in the literature, this technique represents a logical next step in the computational evaluation of its interactions with potential biological targets.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are pivotal computational techniques that enable the rapid screening of large chemical libraries to identify potential drug candidates. These methods focus on the specific three-dimensional arrangement of chemical features (pharmacophore) necessary for biological activity.

The 5-oxopyrrolidine ring, a structural analog to the pyrrolopyridine core of established kinase inhibitors like vemurafenib, is a key feature in these computational studies. nih.gov Its inherent conformational flexibility is considered advantageous in drug design, as it can be fine-tuned with various substituents to achieve desired interactions with biological targets. nih.gov The lactam NH and C=O groups of the 5-oxopyrrolidine moiety are crucial for forming potential hydrogen bonds within the ATP-binding sites or adjacent allosteric regions of kinases. nih.gov

In conjunction with the 5-oxopyrrolidine core, the acylhydrazide linker plays a significant role in the pharmacophore model. This linker can mimic the hydrogen-bonding capabilities of urea (B33335) or amide linkers found in many kinase inhibitors, thereby enhancing the binding affinity to the hinge region of the kinase. nih.gov The reactive azomethine pharmacophore within hydrazone derivatives is also considered a key contributor to their biological properties. nih.gov

Molecular docking studies have been instrumental in exploring the potential of 5-oxopyrrolidine carbohydrazide derivatives as multi-kinase inhibitors. These studies simulate the interaction between a ligand and a protein at the molecular level, providing insights into binding affinities and modes of interaction. This computational approach significantly accelerates the lead optimization process, saving both time and resources before committing to extensive biological assays. nih.gov

Research has identified several promising hydrazone derivatives of 5-oxopyrrolidine through virtual screening and subsequent in vitro testing. For instance, in a study focusing on anticancer activity, molecular docking was used to evaluate a series of these compounds against key protein kinases. The results highlighted derivatives that exhibited high binding affinities, suggesting their potential as multikinase inhibitors. nih.gov

| Compound Derivative | Target Protein Kinase | Binding Affinity (kcal/mol) |

|---|---|---|

| 2-hydroxynaphthalenylmethylene derivative | SCR (non-receptor Tyrosine Kinase) | -11.174 |

| 2-hydroxynaphthalenylmethylene derivative | BRAF (Serine/Threonine-Protein Kinase) | -11.471 |

In Silico ADMET Prediction for Research Compound Prioritization (excluding human toxicity)

While extensive research has been conducted on the synthesis and biological activity of this compound and its derivatives, detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction data for this specific class of compounds is not widely available in the public domain. General computational tools such as SwissADME and pkCSM are frequently used to predict the pharmacokinetic properties and drug-likeness of various chemical series, including hydrazones. cmjpublishers.com These platforms assess parameters like lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) penetration, and potential interactions with cytochrome P450 enzymes.

For a compound to be a viable drug candidate, it must adhere to certain physicochemical parameters, often guided by principles like Lipinski's Rule of Five. These rules help in the early identification of compounds that are likely to have poor absorption or permeation. The prediction of these properties is crucial for prioritizing which compounds should proceed to more resource-intensive preclinical and clinical development stages.

Although specific data tables for this compound derivatives could not be compiled from the available research, the general methodology for in silico ADMET prediction is well-established. It involves the use of predictive models built on large datasets of experimentally determined properties. These models can provide valuable insights into the potential of a compound to become a successful drug. However, without specific studies on this compound class, a detailed analysis and data table for research compound prioritization cannot be provided at this time.

Role in Pre Clinical Drug Discovery and Chemical Biology Research

5-Oxopyrrolidine-2-carbohydrazide as a Privileged Scaffold

The 5-oxopyrrolidine ring system, a core component of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of biologically active compounds, including both natural products and synthetic pharmaceuticals. nih.govnih.gov The inherent drug-like properties of this scaffold, such as its metabolic stability and ability to engage in specific interactions with biological targets, make it an attractive starting point for drug design.

The 2-pyrrolidinone (B116388) structure is found in various natural products with a wide range of biological activities. nih.gov The carbohydrazide (B1668358) moiety further enhances the value of this scaffold by providing a versatile handle for chemical modification, allowing for the introduction of diverse functional groups to explore chemical space and optimize biological activity. This combination of a stable, biocompatible core with a modifiable side chain underpins its status as a privileged scaffold for developing new therapeutic agents.

Design and Synthesis of Lead Compounds for Therapeutic Development

The this compound scaffold has been instrumental in the design and synthesis of numerous lead compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. Researchers have successfully synthesized libraries of derivatives by modifying the carbohydrazide group, leading to the discovery of compounds with potent and selective biological activities.

A notable strategy involves the condensation of the carbohydrazide with various aldehydes to form hydrazone derivatives. This approach has yielded compounds with significant anticancer and antimicrobial properties. For instance, certain 5-oxopyrrolidine-based hydrazones have demonstrated potent activity against human lung adenocarcinoma cells (A549) and multidrug-resistant strains of Staphylococcus aureus. nih.govmdpi.com The modular nature of this synthesis allows for systematic structure-activity relationship (SAR) studies to identify key structural features responsible for the observed biological effects.

Table 1: Examples of Biologically Active 5-Oxopyrrolidine Derivatives

| Derivative Class | Therapeutic Area | Example Activity |

| Hydrazones | Anticancer | Potent activity against A549 human lung adenocarcinoma cells. nih.govmdpi.com |

| Hydrazones | Antimicrobial | Selective activity against multidrug-resistant Staphylococcus aureus. nih.gov |

| Carboxamides | Neuroprotective | Protection against NMDA-induced cytotoxicity. |

| Kinase Inhibitors | Anticancer | Inhibition of protein kinases involved in cancer progression. nih.gov |

This table is for illustrative purposes and the activities are generally associated with derivatives of the 5-oxopyrrolidine scaffold.

Use as Pharmaceutical Intermediates and Building Blocks in Complex Molecule Synthesis

Beyond its direct use in lead compounds, this compound and its parent acid, 5-oxopyrrolidine-2-carboxylic acid, are valuable intermediates and building blocks in the synthesis of more complex molecules. The carbohydrazide functional group is particularly useful as it can be readily converted into a variety of other functionalities, including heterocycles like oxadiazoles (B1248032) and triazoles, which are themselves important pharmacophores. mdpi.com

The synthesis of these derivatives often begins with the reaction of the carbohydrazide with appropriate reagents to construct the desired heterocyclic ring system. This modular approach allows for the efficient assembly of complex molecular architectures with diverse biological properties. The stability of the 5-oxopyrrolidine core throughout these synthetic transformations further highlights its utility as a foundational building block in medicinal chemistry. ajgreenchem.com

Exploration as Chemical Probes for Biological Target Identification

While the 5-oxopyrrolidine scaffold is a component of many bioactive molecules, the specific development and application of this compound as a chemical probe for biological target identification is an area with limited specific documentation in publicly available research. Chemical probes are essential tools for elucidating the roles of proteins in health and disease.

In principle, the versatile chemistry of the carbohydrazide moiety could be exploited to attach reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of target proteins. Such probes would enable researchers to identify the binding partners of 5-oxopyrrolidine-based compounds within a cellular context, thereby validating their mechanism of action and uncovering new therapeutic targets. The development of such targeted probes derived from this compound represents a promising avenue for future research.

Strategies for Scaffold Hopping and Isosteric Replacement

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key binding interactions of a known active compound.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a different, but functionally equivalent, scaffold. While specific examples of scaffold hopping originating directly from this compound are not extensively reported, the general principle can be applied to its derivatives. For instance, the 5-oxopyrrolidine ring could be replaced by other five- or six-membered heterocyclic systems to explore new chemical space and potentially improve pharmacokinetic properties or circumvent existing patents. nih.gov

Table 2: Potential Isosteric Replacements for the Carboxylic Acid Moiety (as a precursor to the carbohydrazide)

| Original Group | Isosteric Replacement | Potential Impact |

| Carboxylic Acid | Tetrazole | Similar acidity, improved metabolic stability. nih.gov |

| Carboxylic Acid | Hydroxamic Acid | Metal chelation, potential for enzyme inhibition. |

| Carboxylic Acid | Sulfonamide | Altered pKa, different hydrogen bonding pattern. |

This table illustrates general principles of isosteric replacement that could be applied to precursors of this compound.

Challenges and Future Directions in 5 Oxopyrrolidine Carbohydrazide Research

Development of Novel and Efficient Synthetic Routes

The synthesis of 5-oxopyrrolidine-2-carbohydrazide and its derivatives is a cornerstone of its development as a drug candidate. While established methods exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic strategies remains a critical challenge.

Current synthetic approaches often begin with the reaction of itaconic acid with a suitable amine to form the 5-oxopyrrolidine-3-carboxylic acid core. mdpi.commdpi.comnih.govnih.govmdpi.com This intermediate is then typically esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide (B1668358). ajgreenchem.com Modifications to this core structure, often through the introduction of various substituents on the phenyl ring or by derivatizing the hydrazide moiety, have led to a diverse library of compounds with varying biological activities. mdpi.commdpi.comnih.govnih.gov

Future research in this area should focus on the development of novel synthetic methodologies that allow for greater structural diversity. This includes the exploration of new reactions to functionalize the pyrrolidinone ring and the development of stereoselective syntheses to access specific enantiomers, which may exhibit different biological activities.

Table 1: Selected Synthetic Methodologies for 5-Oxopyrrolidine Derivatives

| Starting Materials | Key Reaction Steps | Resulting Derivative | Reference |

| Itaconic acid and 2-amino-4-chlorophenol (B47367) | 1. Reflux in water. 2. Treatment with NaOH and then HCl. | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | mdpi.com |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid | 1. Esterification with methanol (B129727) and sulfuric acid. 2. Reaction with hydrazine monohydrate. | 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | mdpi.com |

| 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide and various aldehydes | Condensation in methanol with hydrochloric acid catalyst. | Hydrazone derivatives | mdpi.com |

| Itaconic acid and 4-aminobenzenesulfonamides | Solvent-free condensation at high temperature. | 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids | nih.gov |

Comprehensive Mechanistic Elucidation of Biological Activities

While numerous studies have demonstrated the anticancer and antimicrobial potential of this compound derivatives, a comprehensive understanding of their mechanisms of action is often lacking. mdpi.commdpi.comnih.govnih.gov Elucidating these mechanisms is crucial for rational drug design and for predicting potential off-target effects.

For instance, certain hydrazone derivatives of 5-oxopyrrolidine have shown potent anticancer activity, but the precise molecular targets remain to be fully identified. mdpi.com Molecular docking studies have suggested that some of these compounds may act as multi-kinase inhibitors, potentially targeting key signaling pathways involved in cancer cell proliferation and survival. mdpi.com The 5-oxopyrrolidine ring can act as a structural mimic of the pyrrolopyridine core found in known kinase inhibitors like vemurafenib. mdpi.com However, these computational predictions require experimental validation through kinase inhibition assays and other biochemical and cellular studies.

In the context of antimicrobial activity, some derivatives have shown promising and selective activity against multidrug-resistant bacteria. mdpi.com The mechanism could involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. Further investigation is needed to pinpoint the exact molecular targets and pathways affected by these compounds.